1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Description
IUPAC Name: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
CAS: 1082420-52-7
Molecular Formula: C₆H₉N₃O
Molecular Weight: 139.16 g/mol
Structure: Features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a methylamine group at position 3.
Applications: Primarily used as an intermediate in pharmaceutical synthesis due to its metabolic stability and compact structure .
Properties
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDWOXKTCNBLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Scientific Research Applications
Scientific Research Applications
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several notable applications:
Chemistry :
- It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with tailored properties.
Biology :
- The compound is studied for its potential biological activity, including interactions with biological molecules that may lead to novel therapeutic agents.
Medicine :
- Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural characteristics that may confer beneficial biological activities.
Industry :
- It can be utilized in the development of advanced materials with specific functionalities, which could be beneficial in various industrial applications.
Research indicates that compounds containing the oxadiazole ring exhibit diverse biological activities:
Anti-inflammatory Activity
Studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
Compounds with oxadiazole moieties have demonstrated efficacy against various bacterial strains and fungi. This raises the possibility that this compound may also exhibit antimicrobial effects against microbial pathogens.
Anticancer Potential
The structural features of oxadiazole derivatives are linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.
Case Studies
Recent studies exploring the biological activity of oxadiazole derivatives provide insights into the potential applications of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study on Anti-inflammatory Effects | Demonstrated inhibition of pro-inflammatory cytokines in vitro. | Supports potential use in treating inflammatory diseases. |
| Antimicrobial Evaluation | Showed activity against multiple bacterial strains. | Suggests application in developing new antibiotics. |
| Anticancer Activity Assessment | Induced apoptosis in specific cancer cell lines. | Indicates potential for cancer therapy development. |
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties.
Physicochemical Properties
Biological Activity
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine moiety. The biological activity of this compound is of particular interest for its potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 139.16 g/mol. Its structural characteristics include:
- IUPAC Name : this compound
- CAS Number : 1082420-52-7
- SMILES Notation : NCC1=NOC(C2CC2)=N1
Biological Activity and Mechanisms
Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation; however, related compounds have shown promising results.
Anti-inflammatory Activity
Studies on oxadiazole derivatives have reported significant anti-inflammatory effects. For instance, certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could potentially possess similar properties.
Antimicrobial Activity
Compounds with oxadiazole moieties have been evaluated for their antimicrobial properties. Research indicates that they can exhibit activity against various bacterial strains and fungi . This raises the possibility that our compound may also show efficacy against microbial pathogens.
Anticancer Potential
The structural features of oxadiazole derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that these compounds can target specific cancer cell lines effectively . The cyclopropyl group may enhance the binding affinity to biological targets, potentially increasing the therapeutic efficacy.
Case Studies
Recent studies exploring the biological activity of oxadiazole derivatives provide insights into the potential applications of this compound:
Comparative Analysis
To understand the unique properties of this compound compared to other related compounds, a comparative analysis can be performed:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + Oxadiazole | Potential anti-inflammatory and antimicrobial |
| N-(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine | Methyl instead of Cyclopropyl | Moderate antimicrobial activity |
| N-(5-Ethyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine | Ethyl group | Enhanced binding affinity in cancer models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
